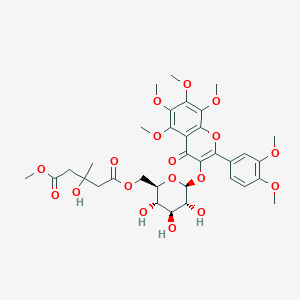

Citrusunshitin A

説明

Citrusunshitin A (CAS: 2192316-07-5; Product ID: T125327) is an organic compound of interest in life sciences research. Its classification aligns with natural products or derivatives, which are often explored for pharmacological or biochemical properties. However, the absence of published structural or functional data limits a comprehensive understanding of its unique characteristics.

特性

分子式 |

C34H42O18 |

|---|---|

分子量 |

738.7 g/mol |

IUPAC名 |

1-O-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl] 5-O-methyl 3-hydroxy-3-methylpentanedioate |

InChI |

InChI=1S/C34H42O18/c1-34(41,12-19(35)44-4)13-20(36)49-14-18-22(37)24(39)25(40)33(50-18)52-29-23(38)21-27(45-5)30(46-6)32(48-8)31(47-7)28(21)51-26(29)15-9-10-16(42-2)17(11-15)43-3/h9-11,18,22,24-25,33,37,39-41H,12-14H2,1-8H3/t18-,22-,24+,25-,33+,34?/m1/s1 |

InChIキー |

JDYWLRRIZNBKMP-ZOVKZGASSA-N |

異性体SMILES |

CC(CC(=O)OC)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O |

正規SMILES |

CC(CC(=O)OC)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Citrusunshitin A involves the extraction of polymethoxylated flavonol glycosides from the peels of Citrus reticulata Blanco . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods

The use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) can enhance the efficiency and yield of the extraction process .

化学反応の分析

Types of Reactions

Citrusunshitin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Citrusunshitin A include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from the reactions of Citrusunshitin A depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

科学的研究の応用

Citrusunshitin A has a wide range of scientific research applications, including:

作用機序

The mechanism of action of Citrusunshitin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit carcinogenesis through mechanisms such as cell cycle arrest and angiogenesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Key Observations:

Structural Diversity: Citrusunshitin A and Kusunokinin are classified broadly as "organic compounds" without structural details, limiting direct comparisons. In contrast, Suntinorexton is explicitly defined as a heterocyclic compound, suggesting a more defined molecular architecture . Asunercept, a protein-based therapeutic, differs fundamentally from Citrusunshitin A, which is likely a small molecule.

Functional and Mechanistic Contrasts: Suntinorexton exhibits receptor-specific activity (orexin type 2 agonist), while Citrusunshitin A lacks documented mechanistic data . Asunercept demonstrates clinical relevance in oncology and immunology, whereas Citrusunshitin A’s applications remain exploratory.

Research Utility: Citrusunshitin A and Kusunokinin share a general role in life sciences, but their specific applications (e.g., enzyme inhibition, pathway modulation) are unverified in the available literature.

Recommendations for Future Studies

Structural Elucidation :

- Employ techniques like NMR, X-ray crystallography, or mass spectrometry to define Citrusunshitin A’s molecular structure .

Comparative Bioactivity Studies: Benchmark Citrusunshitin A against Kusunokinin or Suntinorexton in shared assays (e.g., cytotoxicity, receptor activation) to establish relative efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。